molecular formula C9H15IO B2556572 2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran CAS No. 1849204-12-1

2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran

Cat. No. B2556572
CAS RN: 1849204-12-1
M. Wt: 266.122
InChI Key: ZSVDYCQNWBTPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C9H15IO . It has a molecular weight of 266.12 .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(iodomethyl)tetrahydro-2H-pyran” includes a cyclopropyl group, an iodomethyl group, and a tetrahydro-2H-pyran ring . The InChI code for this compound is 1S/C9H15IO/c10-6-8-2-1-3-9(11-8)7-4-5-7/h7-9H,1-6H2 .

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis of Tetrahydropyridines and Dihydro-2H-pyrans : A study by Eckl et al. (2021) discusses the stereoselective and scalable ring-expansion of monocyclopropanated pyrroles and furans to produce highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. This process, involving a cyclopropylcarbinyl cation rearrangement, is significant for drug synthesis (Eckl et al., 2021).

Iodocyclization Reactions

  • Iodocyclization of Alkenols : Research by Paolucci and Righi (2007) explores the electrophilic iodocyclization of alkenols, resulting in alkylidentetrahydrofurans and 2-(1-iodo-2,2-dimetylpropyl)tetrahydrofuran. This process is notable for its high stereoselectivity and diverse outcomes based on different substrates, contributing to the synthesis of complex organic compounds (Paolucci & Righi, 2007).

Rearrangements and Ring Expansions

  • Rearrangement of Cyclopropyl Epoxides : Donnelly et al. (1973) described the rearrangement of aryl-substituted cyclopropyl epoxides to 3,6-dihydro-2H-pyrans. This rearrangement, occurring under milder conditions compared to vinyl epoxides, provides a simpler synthesis method for 2-aryl-3,6-dihydro-2H-pyrans (Donnelly, Hoey, O'Brien, & O'grady, 1973).

Synthetic Applications

  • Synthesis of Substituted Pyrans : The synthesis of 3,6-dihydro-2H-pyrans and pent-2-ene-1,5-diols from αβ-unsaturated ketones via cyclopropyl epoxides, as researched by Donnelly, O'Brien, and O'grady (1974), highlights the versatility of these compounds in organic synthesis (Donnelly, O'Brien, & O'grady, 1974).

properties

IUPAC Name

2-cyclopropyl-6-(iodomethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c10-6-8-2-1-3-9(11-8)7-4-5-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVDYCQNWBTPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C2CC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(iodomethyl)oxane

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